9-Hexadecenoic acid

Description

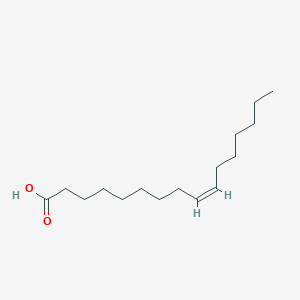

Structure

2D Structure

3D Structure

Properties

CAS No. |

373-49-9 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

hexadec-9-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18) |

InChI Key |

SECPZKHBENQXJG-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)O |

Appearance |

Unit:100 mgSolvent:nonePurity:99%Physical liquid |

melting_point |

-0.1 °C |

Other CAS No. |

373-49-9 2091-29-4 |

physical_description |

Liquid, Other Solid; Liquid |

Pictograms |

Irritant |

Synonyms |

(9Z)-9-Hexadecenoic Acid; (Z)-9-Hexadecenoic Acid; (Z)-Hexadec-9-enoic Acid; 9-Hexadecenoic Acid; 9-cis-Hexadecenoic Acid; 9Z-Hexadecenoic Acid; C16:1; Oleopalmitic Acid; Zoomeric Acid; cis-9-Hexadecenoic Acid; cis-Palmitoleic Acid; cis-Δ9-Hexadeceno |

Origin of Product |

United States |

Foundational & Exploratory

The Lipokine 9-Hexadecenoic Acid: A Technical Guide to its Role in Metabolic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hexadecenoic acid, also known as palmitoleic acid (POA) or C16:1n7, has emerged as a critical signaling molecule in metabolic regulation. Classified as a "lipokine," this monounsaturated fatty acid is synthesized and released by adipose tissue and acts on distant organs to modulate glucose and lipid homeostasis. This technical guide provides an in-depth overview of the current understanding of this compound's role in metabolic signaling, with a focus on its mechanisms of action, experimental validation, and potential as a therapeutic target. We detail its effects on key metabolic pathways, including the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα), and its influence on insulin (B600854) sensitivity and gene expression. This document consolidates quantitative data from key studies and provides detailed experimental protocols to facilitate further research in this promising area.

Introduction: this compound as a Lipokine

Lipokines are lipid-derived hormones that are secreted by adipose tissue to regulate systemic metabolism. This compound has been identified as a key lipokine that communicates the metabolic state of adipocytes to other tissues, particularly the liver and skeletal muscle.[1] Its synthesis from palmitic acid is a crucial step in this signaling pathway. Studies in both animal models and humans have linked circulating levels of this compound to improved metabolic health, including enhanced insulin sensitivity and reduced risk of type 2 diabetes.[1][2][3] However, some studies have shown conflicting results, suggesting a complex role for this fatty acid in metabolic diseases.[1] This guide will delve into the molecular mechanisms that underpin the metabolic benefits of this compound.

Molecular Mechanisms of Action

The metabolic effects of this compound are primarily mediated through the activation of key cellular energy sensors and transcription factors.

Activation of AMP-Activated Protein Kinase (AMPK)

A central mechanism of this compound action is the activation of AMPK, a critical regulator of cellular energy homeostasis.[4][5] Activation of AMPK in response to this compound has been observed in various tissues, including adipose tissue, liver, and muscle.[4][6] This activation leads to a cascade of downstream effects aimed at restoring cellular energy balance, including the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of anabolic processes like lipogenesis.[7]

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

This compound also functions as a ligand for PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[8] The binding of this compound to PPARα has been shown to be physiologically relevant, particularly during fasting when it is released from cellular triglyceride stores.[9] Activation of PPARα by this compound leads to the transcriptional upregulation of genes involved in fatty acid oxidation and a reduction in triglyceride accumulation.[10][11] This effect has been demonstrated to be crucial for the beneficial effects of this compound on hepatic steatosis.[8]

Interaction with Sirtuins

The interaction of this compound with sirtuins, a class of NAD+-dependent deacetylases, is an area of ongoing research. While a direct activation has not been definitively established, some studies suggest an indirect link. For instance, trans-palmitoleic acid has been shown to increase the mRNA expression of SIRT1 in HepG2 cells.[10] Furthermore, studies have indicated that this compound can reduce the expression of SIRT3 in the liver of mice on a high-fat diet, which in turn may contribute to the regulation of gluconeogenesis.[6][12] SIRT1 itself is known to deacetylate and inhibit SREBP-1c, a key lipogenic transcription factor, providing a potential downstream mechanism for the metabolic effects of this compound.[13]

Signaling Pathways

The activation of AMPK and PPARα by this compound initiates downstream signaling cascades that culminate in improved metabolic outcomes.

Caption: Signaling pathways activated by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key metabolic parameters from various in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound

| Cell Line | Treatment | Parameter | Result | Reference |

| 3T3-L1 Adipocytes | 200 µM Palmitoleic Acid (24h) | Basal Glucose Uptake | Increased | [4] |

| 3T3-L1 Adipocytes | 200 µM Palmitoleic Acid (24h) | Insulin-Stimulated Glucose Uptake | Increased | [4] |

| 3T3-L1 Adipocytes | 200 µM Palmitoleic Acid (24h) | GLUT4 mRNA levels | Increased | [4] |

| 3T3-L1 Adipocytes | 200 µM Palmitoleic Acid (24h) | p-AMPKα (Thr172) protein content | Increased | [4] |

| HepG2 Cells | 1.5 mM trans-Palmitoleic Acid | SIRT1 mRNA expression | Increased | [10] |

| HEK293T Cells | 0.1 mM trans-Palmitoleic Acid | PPARα transcriptional activity | Increased | [10] |

Table 2: In Vivo Effects of this compound in Mice

| Mouse Model | Treatment | Parameter | Result | Reference |

| KK-Ay (Type 2 Diabetes) | 300 mg/kg/day Palmitoleic Acid (4 weeks) | Plasma Glucose | Decreased (p < 0.05) | [14][15] |

| KK-Ay (Type 2 Diabetes) | 300 mg/kg/day Palmitoleic Acid (4 weeks) | Plasma Insulin | Decreased (p < 0.05) | [14] |

| KK-Ay (Type 2 Diabetes) | 300 mg/kg/day Palmitoleic Acid (4 weeks) | Plasma Triglyceride | Decreased (p < 0.05) | [14] |

| High-Fat Diet-induced Obese | 300 mg/kg/day Palmitoleic Acid (6 weeks) | Glucose Clearance | Increased | [6] |

| High-Fat Diet-induced Obese | 300 mg/kg/day Palmitoleic Acid (6 weeks) | Insulin Sensitivity | Increased | [6] |

| High-Fat Diet-induced Obese | 300 mg/kg/day Palmitoleic Acid (6 weeks) | Hepatic Gluconeogenesis | Reduced | [6] |

| C57BL/6J | 300 mg/kg/day Palmitoleic Acid (30 days) | Hepatic Triglycerides | Decreased by 87% (p < 0.05) | [16] |

| C57BL/6J | 300 mg/kg/day Palmitoleic Acid (30 days) | Hepatic Total Cholesterol | Decreased by 57% (p < 0.05) | [16] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Adipocyte Differentiation and Treatment

Caption: Workflow for 3T3-L1 adipocyte differentiation and treatment.

Protocol:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

-

Induction of Differentiation: Two days post-confluence, switch to a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Maintenance: After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

Maturation: After another 48 hours, switch to DMEM with 10% FBS and culture for an additional 4-6 days until adipocytes are fully mature.

-

Treatment: Treat mature adipocytes with this compound (e.g., 200 µM) for the desired duration (e.g., 24 hours).

Glucose Uptake Assay (2-NBDG)

Protocol:

-

Cell Preparation: Differentiate and treat 3T3-L1 adipocytes as described above.

-

Starvation: Wash cells with PBS and incubate in glucose-free DMEM for 2-3 hours.

-

2-NBDG Incubation: Add 100 µM 2-NBDG (a fluorescent glucose analog) to the cells and incubate for 30-60 minutes.

-

Washing: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

-

Measurement: Lyse the cells and measure the fluorescence intensity using a plate reader (excitation/emission ~485/535 nm).

Western Blotting for Signaling Proteins

Protocol:

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AMPK (Thr172), AMPK, p-Akt (Ser473), Akt, or GLUT4.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Mouse Studies

Caption: Workflow for in vivo mouse studies of this compound.

Protocol:

-

Animal Model: Use relevant mouse models such as C57BL/6J on a high-fat diet or genetic models of obesity and diabetes (e.g., KK-Ay).

-

Treatment: Administer this compound orally (e.g., 300 mg/kg/day) for a specified duration (e.g., 4-8 weeks).

-

Insulin Tolerance Test (ITT): Fast mice for 4-6 hours, inject insulin intraperitoneally (e.g., 0.75 U/kg), and measure blood glucose at regular intervals.

-

Glucose Tolerance Test (GTT): Fast mice overnight, inject glucose intraperitoneally (e.g., 2 g/kg), and measure blood glucose at regular intervals.

-

Tissue Analysis: At the end of the study, collect tissues (liver, muscle, adipose) for analysis of gene expression (qPCR), protein levels (Western blot), and lipid content.

Conclusion and Future Directions

This compound has been firmly established as a lipokine with significant beneficial effects on metabolic signaling. Its ability to activate AMPK and PPARα provides a clear mechanistic basis for its observed effects on improving insulin sensitivity and reducing lipid accumulation. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating molecule.

Future research should focus on elucidating the precise molecular interactions between this compound and its targets, including a more detailed investigation of its relationship with sirtuins. Furthermore, well-controlled clinical trials are needed to translate the promising preclinical findings into effective therapeutic strategies for metabolic diseases in humans.[2][3][17][18] The development of stable and orally bioavailable analogs of this compound could also represent a promising avenue for drug development.

References

- 1. Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes [frontiersin.org]

- 3. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palmitoleic acid reduces high fat diet-induced liver inflammation by promoting PPAR-γ-independent M2a polarization of myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The influence of trans-palmitoleic acid on gene expression of fatty acid synthase and lipid accumulation in liver cells - Research in Medicine [pejouhesh.sbmu.ac.ir]

- 12. The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice [mdpi.com]

- 13. "SIRT1 Deacetylates and Inhibits SREBP-1C Activity in Regulation of Hep" by Bhaskar Ponugoti, Dong-Hyun Kim et al. [digitalcommons.cedarville.edu]

- 14. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ichgcp.net [ichgcp.net]

- 18. researchgate.net [researchgate.net]

9-Hexadecenoic Acid: A Comprehensive Technical Guide to its Natural Sources, Dietary Intake, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hexadecenoic acid, commonly known as palmitoleic acid, is an omega-7 monounsaturated fatty acid that has garnered increasing interest in the scientific community.[1] It is a constituent of human adipose tissue glycerides and is found in various tissues, with higher concentrations typically observed in the liver.[1] Beyond its role as a structural component of lipids, emerging research highlights its function as a lipokine, a signaling molecule that may play a role in modulating metabolic processes, including insulin (B600854) sensitivity and inflammation.[2][3][4] This technical guide provides an in-depth overview of the natural sources of this compound, its dietary intake, and detailed methodologies for its analysis.

Natural Sources of this compound

This compound is present in a variety of plant and animal-based foods. The concentration of this fatty acid can vary significantly between sources.

Plant-Based Sources

Several plant-based oils are particularly rich in this compound. Macadamia oil and sea buckthorn oil are among the most concentrated botanical sources.[1][5] The pulp of sea buckthorn berries can contain a remarkable 32-42% of its fatty acid profile as palmitoleic acid.[3] Other plant oils, such as avocado oil and milkweed oil, also contain relatively high percentages of this fatty acid.[3]

Animal-Based Sources

In the animal kingdom, this compound is found in various fats and oils. Marine oils, particularly sardine oil, are notable for their high content, with some estimates suggesting it can constitute up to 15% of the triglycerides.[1] It is also present in other fatty fish.[6] Ruminant meat and dairy products are additional dietary sources of this monounsaturated fatty acid.[6][7] Human breast milk also contains this compound.[1]

Quantitative Data on this compound in Natural Sources

The following tables summarize the quantitative data for the concentration of this compound in various natural sources, compiled from multiple studies. These values can vary based on factors such as the specific cultivar of a plant, the diet and species of an animal, and the extraction and analysis methods used.

Table 1: this compound Content in Plant-Based Sources

| Source | Scientific Name | This compound Content (% of total fatty acids) | Reference(s) |

| Sea Buckthorn (Pulp Oil) | Hippophae rhamnoides | 19 - 42% | [1][3][5] |

| Macadamia Nut Oil | Macadamia integrifolia | 17 - 30% | [1][3][5] |

| Decaisnea insignis Seed Oil | Decaisnea insignis | 62.6 - 64.7% | [8] |

| Avocado Oil | Persea americana | High percentage | [3] |

| Milkweed Oil | Asclepias syriaca | High percentage | [3] |

Table 2: this compound Content in Animal-Based Sources

| Source | This compound Content (% of total fatty acids) | Reference(s) |

| Sardine Oil | ~15% | [1][5] |

| Ruminant Meat (e.g., Beef, Lamb) | Varies | [6][9] |

| Dairy Products (e.g., Milk, Cheese) | Varies, typically low | [7][9][10] |

| Human Breast Milk | Varies | [1] |

Dietary Intake of this compound

Assessing the precise dietary intake of this compound in various populations is challenging due to a lack of specific data in many dietary surveys. Most nutritional studies report on the total intake of monounsaturated fatty acids (MUFAs), with oleic acid being the most significant contributor in Western diets.[6]

A systematic review of fatty acid intake across 40 countries showed that mean total fat intake ranged from 11.1% to 46.2% of total energy (%E), with MUFA intake varying accordingly.[11] In many European countries, the intake of total fat and MUFAs is within the recommended ranges, though saturated fatty acid intake often exceeds recommendations.[12]

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound from biological matrices requires a multi-step process involving lipid extraction, derivatization, and chromatographic analysis.

Lipid Extraction

The first step is the isolation of total lipids from the sample. The Folch and Bligh and Dyer methods are considered gold standards for lipid extraction from biological tissues.[14][15]

Protocol 1: Modified Folch Method for Lipid Extraction [15]

-

Homogenization: Homogenize a known weight of the tissue or food sample.

-

Solvent Addition: Add a chloroform (B151607):methanol (B129727) (2:1, v/v) solution to the homogenized sample.

-

Vigorous Mixing: Shake the mixture vigorously to ensure thorough mixing and create a single-phase system.

-

Phase Separation: Add an aqueous salt solution (e.g., 0.9% NaCl) to induce phase separation. The mixture will separate into a lower chloroform phase containing the lipids and an upper aqueous methanol phase.

-

Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.

-

Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Due to the low volatility of free fatty acids, they are typically converted to more volatile fatty acid methyl esters (FAMEs) prior to gas chromatography (GC) analysis.[1][16]

Protocol 2: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol [1][17]

-

Sample Preparation: Place 1-25 mg of the dried lipid extract into a screw-capped glass tube.

-

Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.

-

Heating: Heat the mixture at 60-80°C for 10-60 minutes.

-

Extraction: After cooling, add 1 mL of water and 1 mL of a non-polar solvent like hexane (B92381). Shake vigorously to extract the FAMEs into the hexane layer.

-

Collection: Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common and powerful technique for the separation and quantification of FAMEs.[1][16]

Typical GC-MS Parameters:

-

GC Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (Carbowax) or a highly polar biscyanopropyl siloxane stationary phase, is recommended for the separation of FAMEs, including cis/trans isomers.[16][18]

-

Oven Temperature Program: A temperature ramp is used to elute the FAMEs based on their boiling points and interactions with the stationary phase. A typical program might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 240°C).[20]

-

Injector and Detector Temperatures: Typically set around 250°C.[19]

-

Ionization: Electron Ionization (EI) is commonly used.[20]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the primary biosynthetic pathway for this compound (Palmitoleic acid).

Caption: Biosynthesis of this compound from palmitic acid.

Experimental Workflow for this compound Analysis

The diagram below outlines the general experimental workflow for the quantification of this compound from a biological sample.

Caption: Experimental workflow for this compound analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. Analysis of Palmitoleic Acid, Palmitoleic Acid Content of Biomass, Palmitoleic Acid Content of Seaweed, Palmitoleic Acid Content of Algae - Celignis Biomass Analysis Laboratory [celignis.com]

- 4. Monounsaturated fat - Wikipedia [en.wikipedia.org]

- 5. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Current intakes of trans-palmitoleic (trans-C16:1 n-7) and trans-vaccenic (trans-C18:1 n-7) acids in France are exclusively ensured by ruminant milk and ruminant meat: A market basket investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. karger.com [karger.com]

- 12. Intake and sources of dietary fatty acids in Europe: Are current population intakes of fats aligned with dietary recommendations? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of oral palmitoleic acid supplementation for skin barrier improvement: A 12-week, randomized, double-blinded, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 16. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 17. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 18. academic.oup.com [academic.oup.com]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

The Biosynthesis of 9-Hexadecenoic Acid from Palmitic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core biosynthetic pathway for the conversion of palmitic acid to 9-hexadecenoic acid, a critical process in lipid metabolism. This guide provides a comprehensive overview of the enzymatic reaction, its regulation, quantitative data, and detailed experimental protocols relevant to the study of this pathway.

Introduction: The Significance of this compound Biosynthesis

The conversion of the saturated fatty acid palmitic acid (16:0) to the monounsaturated fatty acid this compound (palmitoleic acid, 16:1n-7) is a fundamental step in lipid metabolism.[1] This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1), also known as Δ9-desaturase.[2][3] this compound is a key component of membrane phospholipids, triglycerides, and cholesterol esters, and its synthesis is crucial for maintaining cellular membrane fluidity, lipid-based signaling, and overall energy homeostasis.[4][5] Dysregulation of this pathway has been implicated in a variety of pathological conditions, including metabolic diseases like obesity and diabetes, cardiovascular diseases, and cancer.

The Core Biosynthetic Pathway

The biosynthesis of this compound from palmitic acid occurs in the endoplasmic reticulum and involves the introduction of a single cis-double bond at the ninth carbon position of the fatty acyl-CoA chain.[4][5]

Key Enzyme: Stearoyl-CoA Desaturase-1 (SCD1)[2][3]

Substrate: Palmitoyl-CoA (the activated form of palmitic acid)[5][6]

Product: Palmitoleoyl-CoA (the activated form of this compound)[5][6]

Reaction Cofactors:

The reaction is an oxidative process that requires a flow of electrons from NAD(P)H, facilitated by cytochrome b5 reductase and cytochrome b5, to the diiron center of SCD1.[4][7]

Quantitative Data on SCD1-Mediated Desaturation

| Parameter | Cell Type/Condition | Value/Observation | Reference |

| Desaturation Index (16:1/16:0) | Caffeine-treated C. elegans | Increased ratio compared to control | [8] |

| Desaturation Index (18:1/18:0) | Liver of rats with Scd1 ASO treatment | ~50% decrease in C18 desaturation index | [9] |

| [¹⁴C]Palmitate Conversion | SCD1-/- mouse liver mitochondria | >2-fold higher rate of β-oxidation compared to wild-type | [6] |

| Palmitic Acid Desaturation | HuH7 liver cells | Monounsaturated fatty acids (palmitoleic acid and oleic acid) significantly reduced SCD1 protein expression, while saturated fatty acids did not. | [10] |

| Fatty Acid Composition | 3T3-L1 adipocytes with SCD1 inhibition | Decreased fatty acid de novo synthesis | [11] |

Experimental Protocols

In Vitro Assay for SCD1 Activity using Radiolabeled Palmitic Acid

This protocol outlines a method to measure the conversion of radiolabeled palmitic acid to this compound in a cell-free system.

Materials:

-

Microsomal fraction containing SCD1

-

[¹⁴C]-Palmitoyl-CoA (substrate)

-

NADH or NADPH

-

Bovine Serum Albumin (BSA)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, BSA, and NADH/NADPH.

-

Add the microsomal fraction to the reaction mixture and pre-incubate at 37°C.

-

Initiate the reaction by adding [¹⁴C]-Palmitoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a strong base (e.g., ethanolic KOH).

-

Saponify the lipids by heating.

-

Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Separate the saturated and unsaturated fatty acids using argentation thin-layer chromatography (Ag-TLC).

-

Scrape the bands corresponding to palmitic acid and this compound and measure the radioactivity using a scintillation counter.

-

Calculate the conversion rate as the percentage of radioactivity in the this compound fraction relative to the total radioactivity.

Cellular Assay for Palmitic Acid Desaturation using Stable Isotope Labeling and GC-MS

This protocol describes the measurement of SCD1 activity in cultured cells by tracing the conversion of a stable isotope-labeled palmitic acid.

Materials:

-

Cultured cells (e.g., HepG2, 3T3-L1 adipocytes)

-

[U-¹³C]-Palmitic acid

-

Fatty acid-free BSA

-

Cell culture medium

-

Reagents for lipid extraction (e.g., chloroform, methanol)

-

Reagents for fatty acid derivatization (e.g., BF₃-methanol)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Prepare a solution of [U-¹³C]-palmitic acid complexed with fatty acid-free BSA in the cell culture medium.

-

Incubate the cells with the labeling medium for a specific duration (e.g., 4-24 hours).

-

-

Lipid Extraction:

-

Wash the cells with ice-cold PBS and harvest.

-

Extract total lipids using a standard method such as the Folch or Bligh-Dyer method.

-

-

Fatty Acid Methyl Ester (FAME) Preparation:

-

Saponify the extracted lipids using a methanolic base (e.g., NaOH in methanol).

-

Methylate the fatty acids to form FAMEs by adding a methylating agent like BF₃-methanol and heating.

-

Extract the FAMEs with an organic solvent (e.g., hexane).

-

-

GC-MS Analysis:

-

Inject the FAME sample into the GC-MS.

-

Separate the FAMEs on a suitable capillary column.

-

Identify and quantify the peaks corresponding to [U-¹³C]-palmitic acid methyl ester and [U-¹³C]-9-hexadecenoic acid methyl ester based on their retention times and mass spectra.

-

-

Data Analysis:

-

Calculate the desaturation index as the ratio of the peak area of [U-¹³C]-9-hexadecenoic acid to the sum of the peak areas of [U-¹³C]-palmitic acid and [U-¹³C]-9-hexadecenoic acid.

-

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

References

- 1. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 2. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 3. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Stearoyl-CoA desaturase 1 deficiency increases fatty acid oxidation by activating AMP-activated protein kinase in liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Caffeine Promotes Conversion of Palmitic Acid to Palmitoleic Acid by Inducing Expression of fat-5 in Caenorhabditis elegans and scd1 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Critical role of stearoyl-CoA desaturase–1 (SCD1) in the onset of diet-induced hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipotoxicity of palmitic acid is associated with DGAT1 downregulation and abolished by PPARα activation in liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stearoyl-CoA desaturase enzyme 1 inhibition reduces glucose utilization for de novo fatty acid synthesis and cell proliferation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of cis-9-Hexadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-9-Hexadecenoic acid, also known as palmitoleic acid, is an omega-7 monounsaturated fatty acid ubiquitously found in various animal and vegetable oils, with significant concentrations in macadamia nuts and sea buckthorn oil.[1] It plays a crucial role in several biological processes and is a subject of growing interest in metabolic research and drug development. This technical guide provides an in-depth overview of the core physicochemical properties of cis-9-hexadecenoic acid, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of cis-9-hexadecenoic acid are summarized in the tables below. These parameters are critical for its handling, formulation, and application in research and development.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₀O₂ | [2][3][4] |

| Molecular Weight | 254.41 g/mol | [2][3][4][5] |

| Appearance | Almost clear, colorless to light yellow liquid | [2][6][7] |

| Melting Point | -0.1 to 3 °C | [2][3][5][8] |

| Boiling Point | 162 °C at 0.6 mmHg; 174-176 °C at 15 mmHg | [2][3][8] |

| Density | 0.895 - 0.900 g/mL at 20 °C | [2][3][8] |

| Refractive Index | 1.457 - 1.460 at 20 °C | [2][3][8] |

| pKa | 4.78 ± 0.10 (Predicted); ~4.99 | [1][8][9] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [8][10] |

| Alkali Solution | Soluble | [8] |

| Ethanol | Soluble | [10] |

| Chloroform | Soluble | [8][10] |

| Diethyl Ether | Soluble | [8] |

| Ethyl Acetate | Soluble | [8] |

| Hexane (B92381) | Soluble | [10] |

Spectroscopic Data

| Technique | Key Data Points | Source(s) |

| ¹H NMR (CDCl₃) | δ 5.36 (m, 2H, -CH=CH-), 2.35 (t, 2H, -CH₂COOH), 2.01 (m, 4H, -CH₂-CH=), 1.63 (m, 2H, -CH₂-CH₂COOH), 1.33 (m, 16H, -(CH₂)₈-), 0.88 (t, 3H, -CH₃) | [5] |

| Mass Spectrometry (GC-MS of FAME) | Molecular Ion (M⁺) of methyl ester: m/z 268. Key fragments: m/z 236 ([M-32]⁺), 227 ([M-41]⁺), 199, 185, 157, 143, 129, 117, 96 | [5] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of cis-9-hexadecenoic acid are provided below. These protocols are foundational for the characterization and quality control of this fatty acid.

Determination of Melting Point (Capillary Method)

This method is suitable for determining the melting range of fatty acids.

Apparatus:

-

Melting point apparatus

-

Glass capillary tubes (one end sealed)

-

Thermometer

Procedure:

-

Ensure the cis-9-hexadecenoic acid sample is dry.

-

Introduce a small amount of the liquid sample into a capillary tube by cooling the sealed end in a dry ice/acetone bath and touching the open end to the sample. The liquid will be drawn into the tube.

-

Allow the sample to solidify by chilling.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a steady rate of 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[11]

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa).

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Reagents:

-

cis-9-Hexadecenoic acid solution of known concentration (e.g., 0.01 M in a suitable co-solvent like ethanol/water)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Standard pH buffers for calibration

Procedure:

-

Calibrate the pH meter using standard buffers.

-

Pipette a known volume of the fatty acid solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode into the solution and begin stirring.

-

Add the standardized NaOH solution in small, precise increments from the burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has risen significantly and stabilized at a high value.

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.[4][12]

Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of cis-9-hexadecenoic acid in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.[13]

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs).

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To approximately 10 mg of the fatty acid, add 2 mL of a 2% sulfuric acid solution in methanol.

-

Heat the mixture at 50-60 °C for 2-3 hours under a nitrogen atmosphere.

-

After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

-

Vortex the mixture and allow the layers to separate.

-

Carefully collect the upper hexane layer containing the FAMEs.[14]

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the hexane solution into the GC-MS system.

-

Use a suitable capillary column (e.g., a wax or polar-modified column).

-

Set an appropriate temperature program for the oven to separate the FAMEs.

-

The mass spectrometer will provide mass spectra of the eluting compounds, allowing for their identification based on fragmentation patterns and comparison to spectral libraries.[15]

Signaling Pathways

cis-9-Hexadecenoic acid is not merely a structural component of lipids but also an active signaling molecule. Below are diagrams of key signaling pathways in which it is involved.

Caption: mTORC1 signaling pathway regulating the de novo synthesis of cis-9-Hexadecenoic acid.[5][16]

Caption: Activation of the PPARα/AMPK pathway by cis-9-Hexadecenoic acid.[2][8]

Caption: Modulatory effect of cis-9-Hexadecenoic acid on TLR4 signaling.[17]

Conclusion

This technical guide provides a comprehensive summary of the physicochemical properties of cis-9-hexadecenoic acid, essential for its application in scientific research and drug development. The detailed experimental protocols offer a foundation for the accurate characterization of this important monounsaturated fatty acid. Furthermore, the visualization of its key signaling pathways highlights its biological significance and potential as a therapeutic agent or a target for intervention in metabolic and inflammatory diseases.

References

- 1. Chronic Exposure to Palmitic Acid Down-Regulates AKT in Beta-Cells through Activation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. eclass.hua.gr [eclass.hua.gr]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. shimadzu.com [shimadzu.com]

- 16. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lipokine Palmitoleic Acid: A Deep Dive into its Discovery and Scientific History

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palmitoleic acid (cis-9-hexadecenoic acid), an omega-7 monounsaturated fatty acid, has emerged from relative obscurity to become a focal point of metabolic research. Initially identified in the early 20th century as a component of plant and animal fats, its physiological significance was not fully appreciated until the seminal discovery in 2008 that it functions as a "lipokine"—a lipid hormone secreted by adipose tissue to regulate systemic metabolism. This guide provides a comprehensive overview of the discovery and history of palmitoleic acid research, detailing its biological effects on insulin (B600854) sensitivity, inflammation, and lipid metabolism. It includes structured tables of quantitative data from key studies, detailed experimental protocols for its investigation, and visualizations of its signaling pathways to serve as a valuable resource for the scientific community.

Discovery and Early History

The journey of palmitoleic acid research began in the early 20th century with the broader exploration of fatty acid chemistry. While the precise date and discoverer of palmitoleic acid remain unclear due to concurrent research efforts, it was first isolated during studies on the composition of animal and plant fats. For decades, it was cataloged as just one of many fatty acids, a simple building block of triglycerides and cell membranes, without any unique signaling properties attributed to it.

A pivotal shift in the understanding of fatty acids occurred in 1929, when George and Mildred Burr demonstrated that fatty acids are essential nutrients, challenging the prevailing belief that they were merely a source of energy. This discovery laid the groundwork for future investigations into the specific roles of individual fatty acids. However, it would be many more decades before the unique signaling capabilities of palmitoleic acid were uncovered.

The modern era of palmitoleic acid research was ushered in by a landmark 2008 study from the laboratory of Dr. Gökhan S. Hotamisligil at Harvard University. This research, published in the journal Cell, identified palmitoleic acid as a novel lipid hormone, or "lipokine," that is synthesized and secreted by adipose tissue to communicate with and regulate distant organs, particularly the liver and skeletal muscle.[1] This discovery was a paradigm shift, recasting adipose tissue not merely as a passive storage depot but as an active endocrine organ capable of influencing whole-body metabolism through the secretion of signaling lipids.

Biological Roles and Mechanisms of Action

Subsequent research has largely focused on elucidating the molecular mechanisms underlying the beneficial metabolic effects of palmitoleic acid. The primary areas of investigation include its impact on insulin sensitivity, inflammation, and lipid metabolism.

Enhancement of Insulin Sensitivity

Palmitoleic acid has been shown to be a potent insulin-sensitizing agent. In vitro studies using skeletal muscle cell lines, such as L6 myotubes, have demonstrated that treatment with palmitoleic acid enhances insulin-stimulated glucose uptake.[2] Mechanistically, palmitoleic acid is believed to exert its effects on insulin signaling through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3][4] Activation of AMPK in skeletal muscle and adipose tissue can lead to increased glucose transporter 4 (GLUT4) translocation to the cell membrane, thereby facilitating glucose uptake.

Anti-Inflammatory Properties

Chronic low-grade inflammation is a hallmark of obesity and insulin resistance. Palmitoleic acid has demonstrated significant anti-inflammatory effects. In macrophage cell lines, it has been shown to suppress the activation of the pro-inflammatory transcription factor NF-κB, leading to a reduction in the expression and secretion of inflammatory cytokines such as TNF-α and IL-6.[3] This anti-inflammatory action is also thought to be mediated, at least in part, through the activation of AMPK.[3]

Regulation of Lipid Metabolism

Palmitoleic acid plays a crucial role in regulating lipid metabolism, primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid oxidation. In the liver, activation of PPARα by palmitoleic acid leads to an increase in the expression of genes involved in fatty acid breakdown, while simultaneously suppressing the expression of genes involved in lipogenesis (fat synthesis), such as sterol regulatory element-binding protein-1c (SREBP-1c). This dual action helps to reduce the accumulation of fat in the liver (hepatic steatosis).

Quantitative Data from Key Studies

The following tables summarize quantitative data from seminal and recent studies on the effects of palmitoleic acid.

| Parameter | Experimental System | Treatment | Result | Reference |

| Gene Expression | 3T3-L1 Adipocytes | 100 µM Palmitoleic Acid | ↑ C/EBPα mRNA (60%)↑ PPARγ mRNA (40%)↑ FABP4 mRNA (60%)↑ Perilipin mRNA (200%)↑ GLUT4 mRNA (50%) | [5][6] |

| Gene Expression | Epididymal Adipose Tissue (HFD Mice) | Palmitoleic Acid Supplementation | ↓ Nos2 mRNA | [6] |

| Gene Expression | Epididymal Stromal Vascular Fraction (HFD Mice) | Palmitoleic Acid Supplementation | ↓ Mcp1, Tnfa, Il6, Cxcl10, Nos2 mRNA | [6] |

| Metabolic Activity | Isolated Inguinal Adipocytes (HFD Mice) | Palmitoleic Acid Supplementation | ↑ TAG Esterification (80%)↑ Fatty Acid Oxidation (70%) | [7][8] |

| Insulin Signaling | L6 Myotubes | Palmitoleic Acid Treatment | ↑ Insulin-stimulated Glucose Uptake | [2] |

| Inflammatory Cytokines | LPS-stimulated Neutrophils | 100 µM Palmitoleic Acid | ↓ TNF-α release (73.14%)↓ IL-1β release (66.19%)↓ IL-6 release (75.19%) |

Table 1: Effects of Palmitoleic Acid on Gene Expression and Metabolic Parameters. HFD: High-Fat Diet.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in palmitoleic acid research, intended to be a practical guide for researchers.

Cell Culture and Treatment

-

3T3-L1 Adipocyte Differentiation and Treatment:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

-

To induce differentiation, two days post-confluence, switch to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

-

After two days, replace with DMEM with 10% FBS and 10 µg/mL insulin for another two days.

-

Maintain in DMEM with 10% FBS for an additional 4-6 days until fully differentiated.

-

For palmitoleic acid treatment, prepare a stock solution of sodium palmitoleate (B1233929) conjugated to fatty-acid-free BSA. Dilute in culture medium to the desired final concentration (e.g., 100-200 µM) and treat cells for the specified duration.[2][9]

-

-

C2C12 Myotube Differentiation and Treatment:

-

Culture C2C12 myoblasts in DMEM with 10% fetal bovine serum.

-

To induce differentiation, at ~80% confluency, switch to DMEM with 2% horse serum.

-

Allow cells to differentiate for 4-6 days, with media changes every two days.

-

Treat differentiated myotubes with BSA-conjugated palmitoleic acid at the desired concentration and for the specified time.[10]

-

Lipidomic Analysis of Plasma and Tissues

-

Lipid Extraction (Folch Method):

-

Homogenize tissue samples or plasma in a chloroform:methanol (2:1, v/v) solution.

-

Vortex thoroughly and incubate at room temperature.

-

Add 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the layers. The lower organic phase contains the lipids.

-

Carefully collect the lower organic phase and dry it under a stream of nitrogen.

-

Resuspend the lipid extract in an appropriate solvent for downstream analysis.[11]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling:

-

Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

-

Extract the FAMEs with hexane.

-

Analyze the FAMEs by GC-MS using a suitable capillary column (e.g., a fused silica (B1680970) capillary column).

-

Identify and quantify individual fatty acids by comparing their retention times and mass spectra to those of known standards.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, β-actin).[12][13][14]

Western Blot Analysis for Protein Phosphorylation

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-AMPKα Thr172, phospho-Akt Ser473) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the total protein levels of the respective protein.[4][5][15][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows in palmitoleic acid research.

Caption: Signaling pathways of palmitoleic acid.

Caption: Workflow for analyzing gene expression.

References

- 1. Oleate Prevents Palmitate-Induced Atrophy via Modulation of Mitochondrial ROS Production in Skeletal Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Palmitoleic Acid Acts on Adipose-Derived Stromal Cells and Promotes Anti-Hypertrophic and Anti-Inflammatory Effects in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and characterization of unsaturated fatty acids as natural ligands for the retinoid-X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmitic acid and eicosapentaenoic acid supplementation in 3T3 adipocytes: impact on lipid storage and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palmitic Acid Impairs Myogenesis and Alters Temporal Expression of miR-133a and miR-206 in C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. gene-quantification.de [gene-quantification.de]

- 14. protocols.io [protocols.io]

- 15. benchchem.com [benchchem.com]

- 16. azurebiosystems.com [azurebiosystems.com]

9-Hexadecenoic acid structure and chemical formula.

An In-depth Technical Guide to 9-Hexadecenoic Acid: Structure, Properties, and Biological Significance

Authored by: Gemini AI

Abstract: this compound, a monounsaturated fatty acid with the chemical formula C₁₆H₃₀O₂, is a molecule of significant interest in metabolic research and drug development. This technical guide provides a comprehensive overview of its chemical structure, isomers, and physicochemical properties. It details established experimental protocols for the extraction and analysis of this compound and its derivatives. Furthermore, this guide elucidates a key signaling pathway involving the most common isomer, palmitoleic acid, highlighting its role as a lipokine in modulating metabolic processes through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.

Chemical Structure and Formula

This compound is a fatty acid characterized by a 16-carbon chain with a single double bond located at the ninth carbon atom from the carboxyl group.[1][2] Its chemical formula is C₁₆H₃₀O₂ .[2][3][4][5][6][7] The presence and configuration of this double bond give rise to different geometric isomers, most notably the cis and trans forms, which exhibit distinct physical properties and biological functions.

-

cis-9-Hexadecenoic Acid (Palmitoleic Acid): This is the most common naturally occurring isomer.[8] The chemical structure is CH₃(CH₂)₅CH=CH(CH₂)₇COOH.[1][9] In this configuration, the hydrogen atoms on the carbons of the double bond are on the same side, resulting in a kink in the hydrocarbon chain. Palmitoleic acid is classified as an omega-7 monounsaturated fatty acid.[1]

-

trans-9-Hexadecenoic Acid (Palmitelaidic Acid): In this isomer, the hydrogen atoms are on opposite sides of the double bond, resulting in a more linear structure, similar to that of saturated fatty acids.[5][10] Palmitelaidic acid is primarily found in partially hydrogenated vegetable oils and dairy products.[10]

Other positional isomers, such as sapienic acid (cis-6-Hexadecenoic acid) and hypogeic acid (cis-7-Hexadecenoic acid), also exist in biological systems and are subjects of ongoing research.[11][12]

Physicochemical Properties

The quantitative physicochemical properties of the primary isomers of this compound are summarized in the table below. These properties are critical for understanding the behavior of these molecules in both biological and experimental settings.

| Property | cis-9-Hexadecenoic Acid (Palmitoleic Acid) | trans-9-Hexadecenoic Acid (Palmitelaidic Acid) | References |

| Molecular Formula | C₁₆H₃₀O₂ | C₁₆H₃₀O₂ | [2][3][4][5][6][7] |

| Molecular Weight | 254.41 g/mol | 254.41 g/mol | [2][4][5][6] |

| CAS Number | 373-49-9 | 10030-73-6 | [5][6][8] |

| Appearance | Almost clear, colorless liquid | Solid | [7] |

| Melting Point | -0.1 to 3 °C | Data not readily available | [7][11] |

| Boiling Point | 174 - 176 °C at 15 mmHg | Data not readily available | [7] |

| Density | 0.894 - 0.900 g/mL | Data not readily available | [7][11] |

| Refractive Index | 1.460 | Data not readily available | [7] |

| Octanol/Water Partition Coefficient (logP) | 5.328 - 6.4 | 5.328 (Predicted) | [4][8][13] |

Biological Significance and Signaling Pathway

Palmitoleic acid (cis-9-Hexadecenoic acid) is recognized not just as a component of lipids but as a bioactive signaling molecule, or "lipokine." It is primarily synthesized endogenously from palmitic acid by the enzyme Stearoyl-CoA desaturase-1 (SCD1), which is highly expressed in the liver and adipose tissue.[1][11]

Animal and cell culture studies have demonstrated that palmitoleic acid has anti-inflammatory properties and can improve insulin (B600854) sensitivity in the liver and skeletal muscles.[1] Many of these metabolic effects are mediated through its role as a ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][10] The activation of PPARα by palmitoleic acid leads to the regulation of genes involved in fatty acid oxidation and glucose metabolism. This signaling cascade often involves the activation of AMP-activated protein kinase (AMPK).

Below is a diagram illustrating the biosynthesis of palmitoleic acid and its subsequent activation of the PPARα signaling pathway.

Caption: Biosynthesis of Palmitoleic Acid and its PPARα-mediated signaling pathway.

Experimental Protocols

The accurate analysis and quantification of this compound in various matrices are crucial for research. Below are detailed methodologies for its extraction and analysis.

Extraction of this compound from Biological Samples (e.g., Tissues, Cells)

This protocol is based on standard lipid extraction methods.

-

Homogenization: Weigh the tissue or cell pellet and homogenize it in a cold chloroform/methanol mixture (2:1, v/v). Use a sufficient volume of solvent to ensure complete immersion and disruption of the sample.

-

Phase Separation: Add 0.25 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Lipid Collection: The lower organic phase contains the total lipids. Carefully aspirate this phase using a glass Pasteur pipette and transfer it to a new, clean glass tube.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature or in a vacuum centrifuge.

-

Saponification and Methylation (for GC-MS analysis):

-

Resuspend the dried lipid extract in a known volume of methanolic NaOH.

-

Heat the mixture at 80-100°C for 1-2 hours to saponify the fatty acids.

-

After cooling, add a methylation agent such as boron trifluoride-methanol complex (BF₃-methanol) and heat again to convert the free fatty acids to their fatty acid methyl esters (FAMEs).

-

Add hexane (B92381) and water to extract the FAMEs into the upper hexane layer.

-

Collect the hexane layer for analysis.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying fatty acid isomers. The following provides a typical workflow for the analysis of this compound as its methyl ester (this compound, methyl ester).

-

Instrumentation: An Agilent 6890N Gas Chromatograph coupled with a 5973 Mass Selective Detector or an equivalent system can be used.

-

Column: A non-polar capillary column, such as an HP-5MS (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating FAMEs.

-

Injection: Inject 1-2 µL of the sample in splitless mode. The injector temperature is typically set to 250-280°C.

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60-80°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10-20°C/min to 250-280°C.

-

Final hold: Maintain the final temperature for 5-10 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Acquisition Mode: Scan mode (e.g., m/z 50-550) for identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantification.

-

-

Identification: Compare the resulting mass spectra and retention times with those of known standards and reference libraries such as the NIST Mass Spectral Library. The methyl ester of this compound will have a characteristic fragmentation pattern.

Below is a diagram representing the experimental workflow for the extraction and analysis of this compound.

Caption: General experimental workflow for this compound analysis.

References

- 1. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. palmitic acid palmitoleic: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, (Z)-, TMS derivative [webbook.nist.gov]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. When Two plus Two Is More than Four: Evidence for a Synergistic Effect of Fatty Acids on Peroxisome Proliferator—Activated Receptor Activity in a Bovine Hepatic Model [mdpi.com]

- 10. Purification and characterization of this compound cis-trans isomerase from pseudomonas sp. strain E-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 12. arpi.unipi.it [arpi.unipi.it]

- 13. japsonline.com [japsonline.com]

The Anti-inflammatory Potential of 9-Hexadecenoic Acid: A Technical Guide

Abstract

9-Hexadecenoic acid, a monounsaturated omega-7 fatty acid also known as palmitoleic acid, has emerged as a significant bioactive lipid with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's mechanisms of action, supported by quantitative data from in vitro and in vivo studies. It is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents for inflammatory diseases. This document details the signaling pathways modulated by this compound, including the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the activation of peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK). Detailed experimental protocols and structured data tables are provided to facilitate the replication and advancement of research in this field.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including cardiovascular disorders, metabolic syndrome, and autoimmune diseases. The search for effective and safe anti-inflammatory agents is a major focus of biomedical research. Fatty acids are increasingly recognized not only as energy sources but also as important signaling molecules that regulate inflammatory processes.[1][2] this compound, a fatty acid found in various natural sources, has demonstrated significant anti-inflammatory effects in multiple experimental models.[3][4] This guide synthesizes the existing research to provide a detailed technical resource on its anti-inflammatory properties.

In Vitro Anti-inflammatory Activity

In vitro studies using various cell lines have been instrumental in elucidating the anti-inflammatory effects of this compound. These studies have consistently shown its ability to suppress the production of key pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines and Mediators

This compound has been shown to significantly reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α), as well as other inflammatory molecules like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[3]

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Marker | % Inhibition / Reduction | Reference |

| HaCaT | TNF-α | 100 µg/mL | IL-6 | Significant Reduction | [3] |

| HaCaT | TNF-α | 100 µg/mL | IL-8 | Significant Reduction | [3] |

| RAW264.7 | Lipopolysaccharide (LPS) | Not specified | Nitric Oxide (NO) | Significant Reduction | [3] |

| RAW264.7 | Lipopolysaccharide (LPS) | Not specified | Prostaglandin E2 (PGE2) | Significant Reduction | [3] |

| Human Lymphocytes | Concanavalin A (ConA) | 25 µM | IL-6 | 90% | [5] |

| Human Lymphocytes | Concanavalin A (ConA) | 50 µM | IL-6 | 81.8% | [5] |

| Human Lymphocytes | Concanavalin A (ConA) | 25 µM | IFN-γ | 83.3% | [5] |

| Human Lymphocytes | Concanavalin A (ConA) | 50 µM | IFN-γ | 93.3% | [5] |

| Human Lymphocytes | Concanavalin A (ConA) | 25 µM | TNF-α | Significant Reduction | [5] |

| Human Lymphocytes | Concanavalin A (ConA) | 50 µM | TNF-α | Significant Reduction | [5] |

| Primary mouse macrophages | Lipopolysaccharide (LPS) (2.5 µg/ml) | 600 µmol/L | IL-6 | Significant Decrease | [6] |

| Primary mouse macrophages | Lipopolysaccharide (LPS) (2.5 µg/ml) | 600 µmol/L | TNF-α | Significant Decrease | [6] |

Experimental Protocols: In Vitro Assays

-

RAW264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period, typically 24 hours.[7]

-

HaCaT Keratinocytes: These cells are maintained in DMEM with 10% FBS. Inflammation is induced by treating the cells with a combination of TNF-α and interferon-gamma (IFN-γ), or TNF-α alone, for 24 hours.[8]

-

Human Peripheral Blood Lymphocytes: Lymphocytes are isolated from healthy donors and cultured in appropriate media. Proliferation and cytokine production are often stimulated using mitogens like Concanavalin A (ConA).[5]

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[9]

-

Cytokine Quantification (ELISA): The levels of cytokines such as IL-6, IL-8, and TNF-α in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been validated in animal models of inflammation.

Carrageenan-Induced Paw Edema in Rats

A widely used model for acute inflammation is the carrageenan-induced paw edema model in rats. A study demonstrated that a this compound-rich fraction was able to significantly reduce paw edema.[3]

Table 2: In Vivo Anti-inflammatory Effect of this compound

| Animal Model | Inflammatory Agent | This compound Concentration | Effect | % Reduction of Edema | Reference |

| Wistar Rats | Carrageenan (1%) | 150 µg/mL | Reduction of paw edema | 84.62% | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animals: Wistar rats are used for this model.

-

Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% suspension of carrageenan in normal saline into the right hind paw of the rats.[10]

-

Treatment: The test compound (this compound) or a standard anti-inflammatory drug (e.g., Diclofenac Sodium) is administered, typically orally or intraperitoneally, 30 to 60 minutes prior to the carrageenan injection.[10][11]

-

Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Molecular Mechanisms of Action

The anti-inflammatory effects of this compound are attributed to its ability to modulate several key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[12] this compound has been shown to inhibit the activation of the NF-κB pathway.[6] One of the proposed mechanisms involves the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. mdpi.com [mdpi.com]

- 5. Differential effects of palmitoleic acid on human lymphocyte proliferation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijbcp.com [ijbcp.com]

- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palmitoleate Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

Isomers of 9-Hexadecenoic Acid: A Technical Guide to Sapienic and Hypogeic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecenoic acid (C16:1), a monounsaturated fatty acid, exists in several isomeric forms with distinct biosynthetic origins and physiological functions. This technical guide provides a comprehensive overview of two specific isomers: sapienic acid (cis-6-hexadecenoic acid; 16:1n-10) and hypogeic acid (cis-7-hexadecenoic acid; 16:1n-9). While structurally similar, their metabolic pathways and biological activities differ significantly, presenting unique opportunities for research and therapeutic development. Sapienic acid, synthesized endogenously in human sebaceous glands, is a key component of the skin's antimicrobial barrier. In contrast, hypogeic acid, a product of oleic acid metabolism, exhibits anti-inflammatory properties and is under investigation as a potential biomarker for metabolic diseases. This document details their biosynthesis, physiological roles, and associated signaling pathways. Furthermore, it provides structured quantitative data, detailed experimental protocols for their analysis, and visual diagrams of key metabolic and signaling processes to facilitate further scientific inquiry.

Introduction

Monounsaturated fatty acids (MUFAs) are critical components of cellular membranes and signaling molecules. Among the C16:1 isomers, palmitoleic acid (16:1n-7) has been extensively studied. However, emerging research has shed light on the unique properties of its positional isomers, sapienic acid and hypogeic acid.[1][2][3] Sapienic acid is notable for its high concentration in human sebum and its role in skin health, while hypogeic acid is recognized for its potential role in modulating inflammatory responses.[4][5][6] Understanding the distinct characteristics of these isomers is crucial for elucidating their roles in health and disease.

Comparative Overview

The primary distinction between sapienic and hypogeic acid lies in the position of the double bond within their 16-carbon chain, which dictates their unique biosynthetic pathways and biological functions.

| Feature | Sapienic Acid | Hypogeic Acid |

| Systematic Name | cis-6-Hexadecenoic acid | cis-7-Hexadecenoic acid |

| Lipid Numbers | 16:1n-10 | 16:1n-9 |

| Chemical Formula | C₁₆H₃₀O₂ | C₁₆H₃₀O₂ |

| Molar Mass | 254.41 g/mol | 254.41 g/mol |

| Primary Biosynthesis | Desaturation of palmitic acid by Fatty Acid Desaturase 2 (FADS2)[7][8] | Partial mitochondrial β-oxidation of oleic acid[9][10] |

| Key Location | Human sebum[9] | Various tissues, under investigation in plasma |

| Primary Function | Antimicrobial skin barrier[11] | Anti-inflammatory signaling[12][13] |

Biosynthesis Pathways

The synthesis of sapienic and hypogeic acid occurs in different cellular compartments and utilizes distinct enzymatic machinery.

Sapienic Acid Biosynthesis

Sapienic acid is uniquely synthesized in human sebaceous glands through the desaturation of palmitic acid (16:0) at the delta-6 position.[7] This reaction is catalyzed by the enzyme Fatty Acid Desaturase 2 (FADS2).[14] Interestingly, FADS2 typically acts on polyunsaturated fatty acids; however, in the specific environment of sebaceous glands where its preferred substrates are less abundant, it can efficiently convert palmitic acid to sapienic acid.[9] Sapienic acid can be further elongated to sebaleic acid (18:2Δ5,8).[9]

Hypogeic Acid Biosynthesis

Hypogeic acid is synthesized in the mitochondria via the partial β-oxidation of oleic acid (18:1n-9).[9][15] This process involves one cycle of β-oxidation, which shortens the 18-carbon oleic acid by two carbons to produce the 16-carbon hypogeic acid.[9]

Physiological Roles and Signaling

Sapienic Acid: Antimicrobial Defense

Sapienic acid is the most abundant fatty acid in human sebum, accounting for approximately 21-25% of the total fatty acids.[3][16] It plays a crucial role in the innate immune defense of the skin, exhibiting potent antimicrobial activity against various pathogens, including Staphylococcus aureus.[4][11] Deficient production of sapienic acid has been linked to atopic dermatitis.[8] The signaling pathways directly modulated by sapienic acid are still under investigation, but its synthesis is closely linked to the activity of FADS2.[14][17] In some cancer cell lines, FADS2 expression and subsequent sapienic acid production have been identified as an alternative pathway for generating monounsaturated fatty acids, promoting cancer cell plasticity.[17][18]

Hypogeic Acid: Anti-Inflammatory Modulation

Emerging evidence suggests that hypogeic acid possesses anti-inflammatory properties.[12][13] It is believed to exert its effects through the modulation of key inflammatory signaling pathways. One proposed mechanism involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression.[5][19] Activation of PPARs can lead to the transrepression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).[19][20] By inhibiting the NF-κB pathway, hypogeic acid may reduce the production of pro-inflammatory cytokines.[6]

Quantitative Data

Quantitative analysis of sapienic and hypogeic acid in biological samples is an emerging area of research. The following tables summarize available data on their abundance.

Table 1: Abundance of Sapienic Acid in Human Sebum

| Analyte | Relative Abundance (% of total fatty acids) | Reference |

| Sapienic Acid | ~21% | [16] |

| Palmitic Acid | ~31% | [16] |

| Stearic Acid | ~11% | [16] |

| Myristic Acid | ~10% | [16] |

| Oleic Acid | ~8% | [16] |

Note: Data for hypogeic acid concentrations in various human tissues and plasma are still limited and require further investigation.

Experimental Protocols

Accurate analysis of sapienic and hypogeic acid requires robust methodologies for lipid extraction, separation, and detection.

Lipid Extraction from Tissues and Cells (Folch Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.[12]

Materials:

-

Tissue or cell sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Glass tubes with Teflon-lined caps

Procedure:

-

Homogenize the tissue or cell pellet in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the sample.

-

Agitate the mixture for 15-20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution.

-

Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2000 rpm for 10 minutes) to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a suitable solvent for storage or further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Isomer Analysis

GC-MS is the gold standard for the separation and quantification of fatty acid isomers.[10][21]

Workflow:

Protocol Outline:

-

Derivatization: Convert the extracted fatty acids into their volatile fatty acid methyl esters (FAMEs). This is typically achieved by incubation with a methylating agent such as boron trifluoride-methanol or methanolic HCl.

-

GC Separation: Inject the FAMEs into a gas chromatograph equipped with a polar capillary column (e.g., a biscyanopropyl polysiloxane phase) that can effectively separate positional isomers.[21]

-